molecular formula C9H12N2O B14318842 Butanamide, N-4-pyridinyl- CAS No. 112706-64-6

Butanamide, N-4-pyridinyl-

Cat. No.: B14318842
CAS No.: 112706-64-6
M. Wt: 164.20 g/mol
InChI Key: UZNUTPJHIJECKF-UHFFFAOYSA-N
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Description

Butanamide, N-4-pyridinyl-: is an organic compound with the molecular formula C9H12N2O. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. The compound features a butanamide backbone with a pyridinyl group attached to the nitrogen atom, making it a substituted amide.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butanamide, N-4-pyridinyl- typically involves the reaction of butanoyl chloride with 4-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Butanoyl chloride+4-AminopyridineButanamide, N-4-pyridinyl-+HCl\text{Butanoyl chloride} + \text{4-Aminopyridine} \rightarrow \text{Butanamide, N-4-pyridinyl-} + \text{HCl} Butanoyl chloride+4-Aminopyridine→Butanamide, N-4-pyridinyl-+HCl

Industrial Production Methods: Industrial production of Butanamide, N-4-pyridinyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of solvents to facilitate the reaction and subsequent purification steps.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Butanamide, N-4-pyridinyl- can undergo oxidation reactions, typically involving the pyridinyl group. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the carbonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl group, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: Nucleophiles such as halides, under mild to moderate conditions.

Major Products:

    Oxidation: Oxidized derivatives of the pyridinyl group.

    Reduction: Reduced forms of the amide, such as primary amines.

    Substitution: Substituted pyridinyl derivatives.

Scientific Research Applications

Chemistry: Butanamide, N-4-pyridinyl- is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts.

Biology: In biological research, Butanamide, N-4-pyridinyl- is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding amide interactions in proteins and enzymes.

Medicine: The compound is investigated for its potential pharmacological properties. It is explored as a lead compound in drug discovery, particularly for its interactions with specific biological targets.

Industry: In the industrial sector, Butanamide, N-4-pyridinyl- is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Butanamide, N-4-pyridinyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridinyl group can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The carbonyl group of the amide can form hydrogen bonds with active site residues, stabilizing the compound within the binding pocket.

Comparison with Similar Compounds

    Butanamide: A simpler amide without the pyridinyl substitution.

    N-(2-Pyridinyl)butanamide: A positional isomer with the pyridinyl group at the 2-position.

    N,N-Dimethylbutanamide: A tertiary amide with two methyl groups on the nitrogen.

Uniqueness: Butanamide, N-4-pyridinyl- is unique due to the presence of the pyridinyl group at the 4-position, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

112706-64-6

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

N-pyridin-4-ylbutanamide

InChI

InChI=1S/C9H12N2O/c1-2-3-9(12)11-8-4-6-10-7-5-8/h4-7H,2-3H2,1H3,(H,10,11,12)

InChI Key

UZNUTPJHIJECKF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=NC=C1

Origin of Product

United States

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